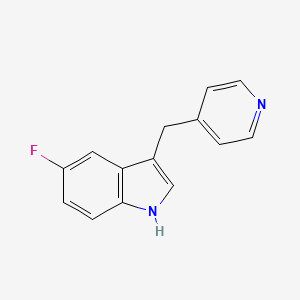
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole
描述
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyridinylmethylation: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
化学反应分析
Types of Reactions
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5-Fluoroindole: A simpler derivative with only a fluorine atom at the 5-position.
3-(4-Pyridinylmethyl)indole: Lacks the fluorine atom but has the pyridinylmethyl group.
Indole-3-carbinol: A naturally occurring compound with different substituents.
Uniqueness
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole is unique due to the combination of the fluorine atom and pyridinylmethyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
147595-44-6 |
|---|---|
分子式 |
C14H11FN2 |
分子量 |
226.25 g/mol |
IUPAC 名称 |
5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole |
InChI |
InChI=1S/C14H11FN2/c15-12-1-2-14-13(8-12)11(9-17-14)7-10-3-5-16-6-4-10/h1-6,8-9,17H,7H2 |
InChI 键 |
NRPFMXYBERWMAS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC3=CC=NC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













